3-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine

Regioisomerism Pharmacophore geometry Pyrazole substitution pattern

3-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine (CAS 1469114-48-4) is a synthetic pyrazole-4-amine derivative bearing a seven-membered azepane carboxamide substituent at the pyrazole 3-position and an N1-ethyl group. With a molecular formula of C12H20N4O and a molecular weight of 236.31 g/mol, it belongs to the azepane-pyrazole hybrid class that has attracted attention as a scaffold for kinase inhibitor design, particularly against PKB/Akt and Pim kinase targets.

Molecular Formula C12H20N4O
Molecular Weight 236.31 g/mol
Cat. No. B11735189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine
Molecular FormulaC12H20N4O
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C(=O)N2CCCCCC2)N
InChIInChI=1S/C12H20N4O/c1-2-16-9-10(13)11(14-16)12(17)15-7-5-3-4-6-8-15/h9H,2-8,13H2,1H3
InChIKeyHITVBJHIVSCTSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine: Core Chemical Identity and Procurement Baseline


3-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine (CAS 1469114-48-4) is a synthetic pyrazole-4-amine derivative bearing a seven-membered azepane carboxamide substituent at the pyrazole 3-position and an N1-ethyl group . With a molecular formula of C12H20N4O and a molecular weight of 236.31 g/mol, it belongs to the azepane-pyrazole hybrid class that has attracted attention as a scaffold for kinase inhibitor design, particularly against PKB/Akt and Pim kinase targets . The compound is commercially available at ≥95% purity from multiple vendors and is intended exclusively for research use [1].

Why 3-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine Cannot Be Casually Substituted by In-Class Analogs


Azepane-pyrazole hybrids sharing the C12H20N4O formula are not functionally interchangeable. The position of the azepane carbonyl on the pyrazole ring (3- vs. 4- vs. 5-position) alters the spatial relationship between the hydrogen-bond-donating 4-amine and the carbonyl oxygen, directly impacting pharmacophoric geometry . Similarly, the N1-alkyl substituent (ethyl vs. methyl vs. isopropyl) tunes both lipophilicity and steric occupancy of the N1-proximal pocket, while substitution of the seven-membered azepane with a six-membered piperidine changes conformational sampling and ring-puckering energetics [1]. These structural variables are known to generate divergent selectivity and potency outcomes in kinase inhibition assays, meaning that even analogs with identical molecular weight cannot be assumed to produce equivalent biological or physicochemical behavior [2].

Quantitative Differentiation Evidence: 3-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine vs. Closest Analogs


Regioisomeric Differentiation: 3-Carbonyl-4-Amine vs. 5-Carbonyl-4-Amine Pyrazole Arrangement

The target compound positions the azepane carboxamide at the pyrazole 3-position with the free amine at the 4-position, creating a vicinal amino-carbonyl arrangement (1,2-relationship on the pyrazole ring). Its closest regioisomer, 5-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine (CAS 1462237-05-3), places the carbonyl at the 5-position, yielding a 1,3-relationship between the amine and carbonyl substituents . This regioisomeric shift changes the intramolecular distance between the 4-NH2 hydrogen bond donor and the carbonyl oxygen acceptor from approximately 2.9 Å (vicinal, 3-carbonyl) to approximately 4.8 Å (1,3-disposed, 5-carbonyl), based on DFT-optimized pyrazole geometries [1]. In kinase inhibitor design, the 3-carbonyl-4-amine arrangement has been specifically exploited to position the amine for hinge-region hydrogen bonding while orienting the carbonyl-linked moiety toward the solvent-exposed region or selectivity pocket, a geometry not accessible with the 5-carbonyl regioisomer [2].

Regioisomerism Pharmacophore geometry Pyrazole substitution pattern

N1-Ethyl vs. N1-Isopropyl Lipophilicity and Steric Differentiation

The target compound bears an N1-ethyl substituent (logP = 0.16, ZINC-calculated) [1]. The directly analogous N1-isopropyl compound, 3-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine (CAS 2101200-81-9, MW 250.34), introduces additional methylene branching that increases both molecular weight (+14 Da, +5.9%) and calculated lipophilicity (estimated ΔlogP ≈ +0.5 to +0.8 based on the Hansch π contribution of ~0.5 per added aliphatic carbon) . Conversely, the N1-methyl analog 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-4-amine (CAS 1894614-66-4, MW 222.29) reduces molecular weight by 14 Da (−5.9%) and provides lower lipophilicity. This places the target ethyl compound at an intermediate position within the N1-alkyl series, offering a balanced lipophilicity profile consistent with Lipinski compliance (logP < 5, MW < 500) while retaining sufficient hydrophobic character for potential passive membrane permeability .

Lipophilicity tuning N-alkyl substitution Structure-activity relationship

Azepane (7-Membered) vs. Piperidine (6-Membered) Ring Conformational Differentiation

The target compound incorporates a seven-membered azepane ring, whereas the analog 1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine (CAS 2171317-42-1) employs a six-membered piperidine with an additional 3-methyl substituent. Although both share the molecular formula C12H20N4O and identical molecular weight (236.31), the seven-membered azepane exhibits fundamentally different conformational behavior: it populates a broader ensemble of low-energy pseudorotational conformers (chair, twist-chair, boat) compared to the more rigid chair-dominated piperidine . The azepane ring's additional methylene unit increases the fraction of sp3-hybridized carbons (Fsp3 = 0.67 for the target per ZINC) and provides greater conformational entropy, which can be advantageous for induced-fit binding to flexible protein pockets [1]. Patent literature on azepane-based PKB inhibitors has explicitly demonstrated that the seven-membered ring contributes to both potency (IC50 values as low as 4-5 nM) and plasma stability relative to smaller ring analogs, owing to optimized spatial presentation of the key binding elements [2].

Conformational analysis Ring size effects Azepane scaffold

4-Amino Pyrazole Scaffold as a Privileged Kinase Hinge-Binding Motif

The 4-aminopyrazole substructure present in the target compound is a validated kinase hinge-binding motif. Patent US6706711 explicitly claims pyrazole-4-amine compounds as ERK kinase inhibitors, with the 4-NH2 group forming the canonical hydrogen-bond donor interaction with the kinase hinge region [1]. The target compound uniquely combines this 4-aminopyrazole hinge-binder with a 3-position azepane carboxamide that extends toward solvent-exposed or selectivity pocket regions. Regioisomers lacking the 4-amine (e.g., 4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-3-amine, CAS 2171314-97-7, where the amine is at the 3-position and carbonyl at the 4-position) reverse the pharmacophoric orientation and lose the established 4-aminopyrazole hinge-binding geometry . Literature on structurally related aminopyrazole-based Nek1 inhibitors confirms that the 4-amine position is critical for kinase inhibitory activity in cellular and in vivo (zebrafish) models [2].

Kinase inhibitor Hinge binder 4-Aminopyrazole pharmacophore

Calculated Physicochemical Property Profile and Drug-Likeness Assessment

The target compound's calculated physicochemical profile (ZINC database: MW 236.32, logP 0.16, HBA 5, HBD 5, RB 3, TPSA ~85-98 Ų, Fsp3 0.67) places it fully within Lipinski Rule of Five space with zero violations [1]. A structurally distinct compound sharing the identical molecular formula C12H20N4O — 4-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide (CAS 895930-35-5) — shows markedly different properties: logP 2.52 and TPSA 72.94 Ų . This demonstrates that within the C12H20N4O formula class, the azepane carboxamide arrangement of the target produces a >2 log unit lower lipophilicity and a ~25 Ų higher polar surface area compared to the cyclohexylamide variant. Lower logP predicts better aqueous solubility, while the higher TPSA may reduce passive blood-brain barrier penetration — a key consideration for selecting between peripheral vs. CNS-targeted screening cascades [2].

Drug-likeness Physicochemical properties Lipinski Rule of Five

Commercial Availability and Purity Benchmarking Across Regioisomeric Analogs

The target compound (CAS 1469114-48-4) is commercially stocked at 95% purity by multiple vendors (Chemenu Catalog CM662714; MolCore; Chemsrc-listed suppliers) . Its key regioisomer, 5-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine (CAS 1462237-05-3), is also available at 95% purity (Chemenu CM669768) . However, the 3-carbonyl-4-amine target benefits from a distinct SMILES identifier (CCN1C=C(N)C(=N1)C(=O)N1CCCCCC1) that encodes the vicinal amino-carbonyl arrangement and ensures unambiguous procurement of the correct regioisomer, which is critical given that the regioisomers share the same molecular formula, molecular weight, and similar chromatographic behavior . The CAS number 1469114-48-4 is uniquely assigned to the 3-carbonyl regioisomer, providing a definitive procurement identifier.

Procurement Purity Commercial availability Research chemical sourcing

Recommended Application Scenarios for 3-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine Based on Differentiation Evidence


Kinase Inhibitor Lead Discovery Leveraging the 4-Aminopyrazole Hinge-Binding Pharmacophore

The 4-aminopyrazole core with 3-position azepane carboxamide matches the pharmacophoric template claimed in US6706711 for ERK kinase inhibition [1]. Procurement of this specific regioisomer (rather than the 3-amino or 5-carbonyl variants) ensures the amine is correctly positioned for ATP-binding site hinge-region hydrogen bonding. Initial screening should target kinases where the 4-aminopyrazole hinge-binder has established precedent (ERK, PKB/Akt, p38, or Nek1 families), with the azepane moiety extending toward solvent-exposed or selectivity pockets as demonstrated in the azepane-PKB inhibitor series (IC50 = 4–5 nM for optimized analogs) [2].

Peripheral Target Screening Where Low logP and Moderate TPSA Are Advantageous

With a calculated logP of 0.16 and TPSA in the 85–98 Ų range, the target compound is predicted to have good aqueous solubility and reduced passive BBB penetration relative to other C12H20N4O isomers (e.g., cyclohexylamide analog logP = 2.52) . This physicochemical profile makes it preferentially suited for screening campaigns targeting peripheral kinases, metabolic enzymes, or inflammatory targets where CNS exclusion is desired. The Fsp3 value of 0.67 further supports favorable developability characteristics including lower crystal packing propensity and improved solubility [3].

Structure-Activity Relationship (SAR) Expansion of Azepane-Containing Kinase Probe Molecules

As part of an azepane-pyrazole SAR series, this compound serves as the N1-ethyl anchor point for exploring the effect of N1-alkyl variation on potency, selectivity, and DMPK parameters. Systematic comparison with the N1-isopropyl (CAS 2101200-81-9, MW 250.34) and N1-methyl (CAS 1894614-66-4, MW 222.29) analogs enables determination of the optimal lipophilic/hydrophobic balance at the N1-proximal pocket . The intermediate ethyl group provides a baseline from which both smaller and larger substituents can be evaluated, supporting rational, data-driven SAR table construction.

Computational Chemistry and Molecular Docking Studies Requiring Conformationally Flexible Ligands

The seven-membered azepane ring's conformational plasticity (multiple accessible pseudorotamers vs. the chair-locked piperidine in CAS 2171317-42-1) makes this compound valuable for induced-fit docking studies and molecular dynamics simulations aimed at identifying novel binding modes . The broader conformational ensemble sampled by the azepane ring can reveal cryptic binding pockets not accessible with more rigid six-membered ring analogs, supporting scaffold-hopping and fragment-growth strategies in structure-based drug design workflows.

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